
1,9-Dinitrophenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Dinitrophenazine is an organic compound with the molecular formula C12H6N4O4. It belongs to the phenazine family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of two nitro groups at the 1 and 9 positions on the phenazine ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,9-Dinitrophenazine can be synthesized through the nitration of phenazine. The nitration process involves the introduction of nitro groups into the phenazine molecule. This can be achieved by treating phenazine with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. The reaction typically proceeds at elevated temperatures to ensure complete nitration. The resulting product is then purified through recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the nitration reaction efficiently. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1,9-Dinitrophenazine undergoes various chemical reactions, including:
Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can also participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.
Oxidation: Although less common, this compound can undergo oxidation reactions under specific conditions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Amines or thiols in the presence of a base or under neutral conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,9-Diaminophenazine.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
Oxidation: Oxidized phenazine derivatives.
Scientific Research Applications
1,9-Dinitrophenazine has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other phenazine derivatives. It is also employed in studying the structure-activity relationships of phenazine compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties. It has shown activity against various pathogenic microorganisms.
Medicine: Explored for its potential use in developing new therapeutic agents due to its biological activity.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 1,9-dinitrophenazine is primarily related to its ability to interact with biological molecules. The nitro groups on the phenazine ring can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial activity, where it disrupts the cellular processes of microorganisms. Additionally, the compound can intercalate into DNA, affecting replication and transcription processes .
Comparison with Similar Compounds
1,9-Dinitrophenazine can be compared with other nitrophenazine derivatives, such as:
- 1,6-Dinitrophenazine
- 2,9-Dinitrophenazine
- Phenazine-1-carboxylic acid
Uniqueness
This compound is unique due to the specific positioning of its nitro groups, which influences its chemical reactivity and biological activity. Compared to other nitrophenazine derivatives, it may exhibit different antimicrobial properties and reactivity patterns, making it a valuable compound for various applications .
Properties
CAS No. |
58718-48-2 |
|---|---|
Molecular Formula |
C12H6N4O4 |
Molecular Weight |
270.20 g/mol |
IUPAC Name |
1,9-dinitrophenazine |
InChI |
InChI=1S/C12H6N4O4/c17-15(18)9-5-1-3-7-11(9)14-12-8(13-7)4-2-6-10(12)16(19)20/h1-6H |
InChI Key |
UBAQDYYJIKENDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=C3C(=N2)C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





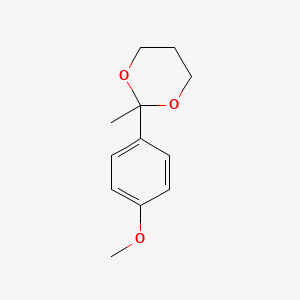
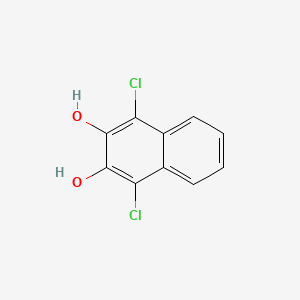
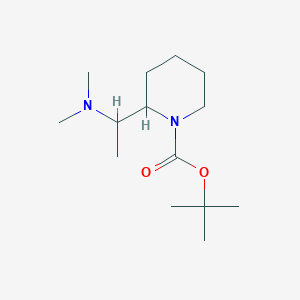
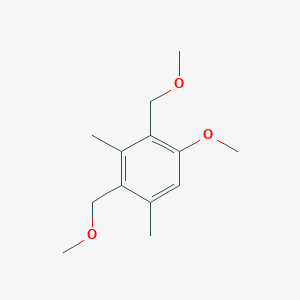


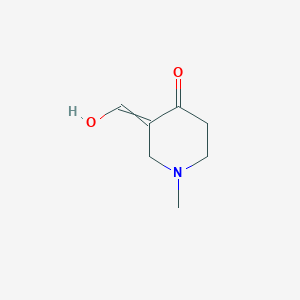

![Ethyl 2-amino-5-[2-naphthylthio]benzoate](/img/structure/B13955925.png)


